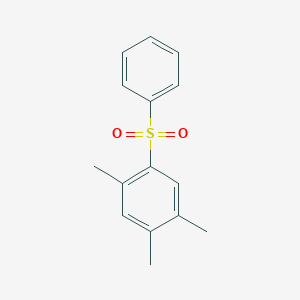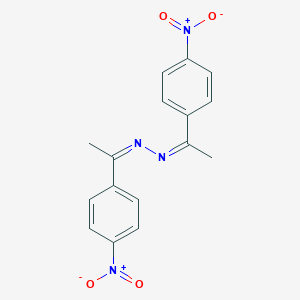![molecular formula C19H23N5O2 B274389 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine, also known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTA is a highly selective agonist of the trace amine-associated receptor 1 (TAAR1), which has been implicated in a range of physiological and behavioral processes.
Mécanisme D'action
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine acts as a selective agonist of the TAAR1 receptor, which is expressed in a range of tissues throughout the body, including the brain. The TAAR1 receptor has been implicated in a range of physiological and behavioral processes, including the regulation of dopamine and serotonin release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin release. Studies have also shown that this compound can increase the activity of the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has several advantages for use in laboratory experiments, including its high selectivity for the TAAR1 receptor and its ability to modulate dopamine and serotonin release. However, this compound can be difficult to synthesize and can be expensive to obtain, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine. One area of interest is the potential therapeutic applications of this compound in the treatment of drug addiction, depression, and schizophrenia. Another area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a range of fields.
Méthodes De Synthèse
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including 4-methylphenylhydrazine, 3-methoxy-4-bromobenzaldehyde, and sodium azide.
Applications De Recherche Scientifique
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has a range of effects on the central nervous system, including the modulation of dopamine and serotonin release. This compound has also been shown to have potential applications in the treatment of drug addiction, depression, and schizophrenia.
Propriétés
Formule moléculaire |
C19H23N5O2 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C19H23N5O2/c1-4-20-12-15-7-10-17(18(11-15)25-3)26-13-19-21-22-23-24(19)16-8-5-14(2)6-9-16/h5-11,20H,4,12-13H2,1-3H3 |
Clé InChI |
FNZMKLOTEQDHFM-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC |
SMILES canonique |
CCNCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)



![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)


![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)


![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)